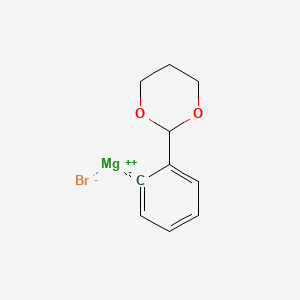
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide
Descripción general
Descripción
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has a molecular formula of C10H11BrMgO2 and a molecular weight of 267.4 g/mol .
Métodos De Preparación
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be synthesized through a Grignard reaction. This involves the reaction of 2-bromophenylmagnesium bromide with 1,3-dioxane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction is usually performed in a solvent like tetrahydrofuran (THF) to facilitate the formation of the Grignard reagent .
Análisis De Reacciones Químicas
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Addition Reactions: It can participate in Grignard addition reactions with carbonyl compounds to form alcohols.
Substitution Reactions: It can react with various electrophiles to form substituted aromatic compounds.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include aldehydes, ketones, and esters. The major products formed from these reactions are typically alcohols and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to prepare biologically active compounds, such as antimalarial drugs.
Medicine: It is involved in the synthesis of compounds with potential medicinal properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxan-2-yl)phenylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, such as aldehydes and ketones, which undergo nucleophilic addition to form alcohols .
Comparación Con Compuestos Similares
2-(1,3-Dioxan-2-yl)phenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and ethylmagnesium bromide. While all these compounds are used to form carbon-carbon bonds, this compound is unique due to the presence of the 1,3-dioxane ring, which can provide additional stability and reactivity in certain reactions .
Similar compounds include:
- Phenylmagnesium bromide
- Ethylmagnesium bromide
- 2-(1,3-Dioxan-2-yl)ethylmagnesium bromide
This compound’s unique structure and reactivity make it a valuable tool in organic synthesis and various scientific research applications.
Propiedades
IUPAC Name |
magnesium;2-phenyl-1,3-dioxane;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIMYLSCGNDWDY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=CC=[C-]2.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


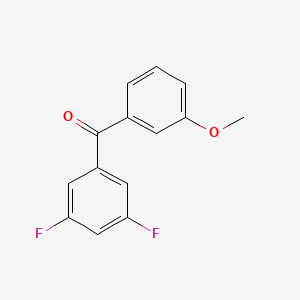

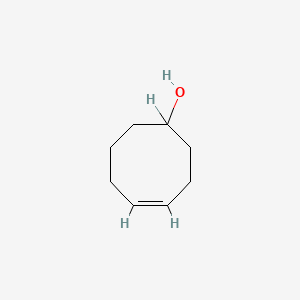

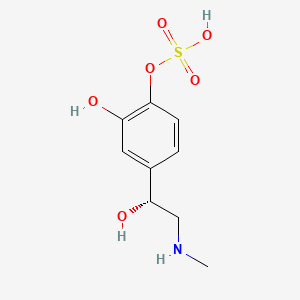
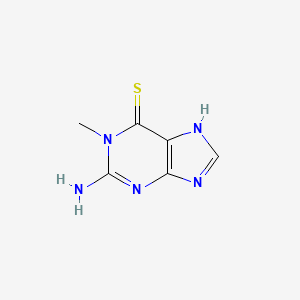
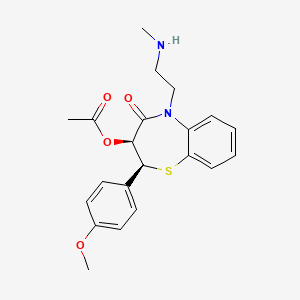
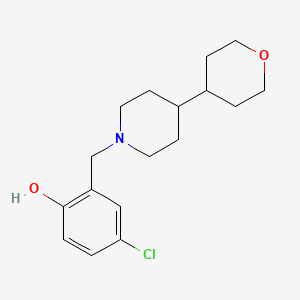
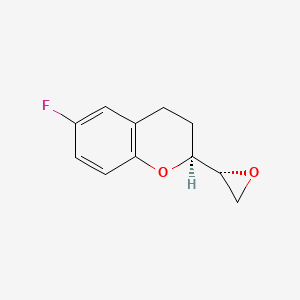
![2H-1-Benzopyran-2-methanol, alpha,alpha'-[[(phenylmethyl)imino]bis(methylene)]bis[6-fluoro-3,4-dihydro-, (alphaR,alpha'R,2R,2'S)-rel-](/img/structure/B3416643.png)
![[5-(2-Amino-4-methoxyphenyl)furan-2-yl]methanol](/img/structure/B3416650.png)
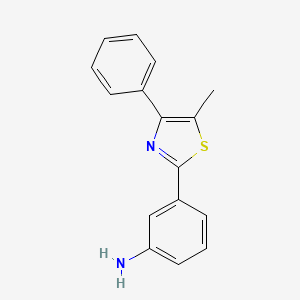
![1-Methyl-4-[(thiophene-2-carbonyl)-amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3416662.png)

